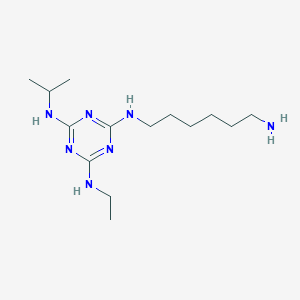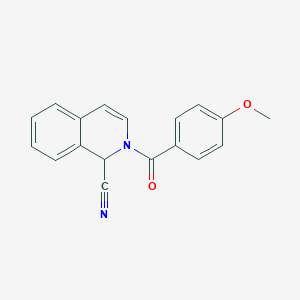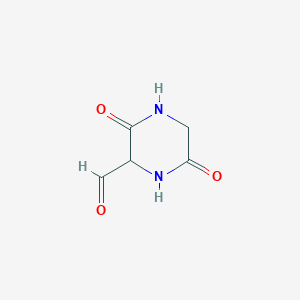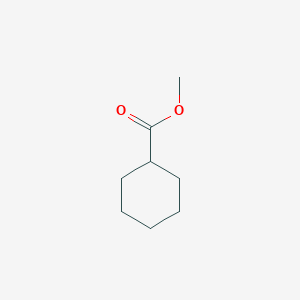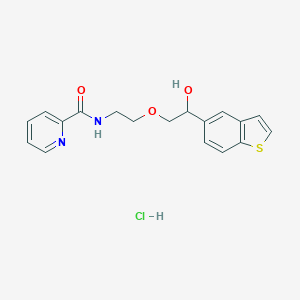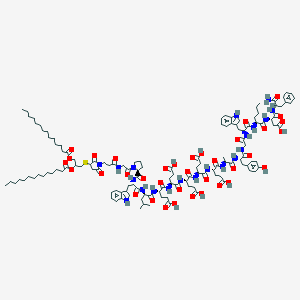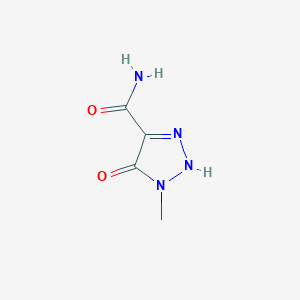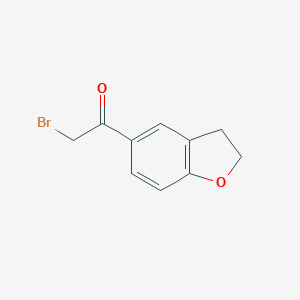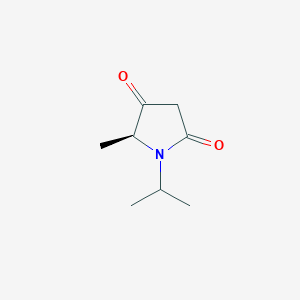
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione, also known as Levetiracetam, is a pyrrolidine derivative that is widely used as an anticonvulsant drug. It was first approved by the US Food and Drug Administration (FDA) in 1999 for the treatment of partial-onset seizures in patients with epilepsy. Since then, it has been widely used in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific type of protein known as synaptic vesicle protein 2A (SV2A) in the brain. By binding to this protein, (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem may modulate the release of neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has a number of advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in laboratory experiments. For example, it may have off-target effects that could confound experimental results. In addition, its effects may be dependent on the specific experimental conditions used.
Zukünftige Richtungen
There are a number of potential future directions for research on (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the investigation of the drug's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research to better understand the mechanisms of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem, which may lead to the development of new drugs with similar or improved therapeutic properties.
Synthesemethoden
The synthesis of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem involves the reaction of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide with isopropylamine in the presence of a suitable solvent. The resulting product is then purified by recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, Alzheimer's disease, anxiety, and depression. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
150884-73-4 |
|---|---|
Produktname |
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(5S)-5-methyl-1-propan-2-ylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
DJPLPSSNENBZNH-LURJTMIESA-N |
Isomerische SMILES |
C[C@H]1C(=O)CC(=O)N1C(C)C |
SMILES |
CC1C(=O)CC(=O)N1C(C)C |
Kanonische SMILES |
CC1C(=O)CC(=O)N1C(C)C |
Synonyme |
2,4-Pyrrolidinedione,5-methyl-1-(1-methylethyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



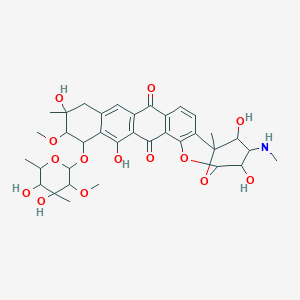
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
